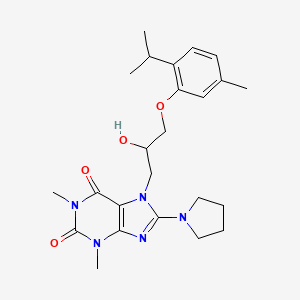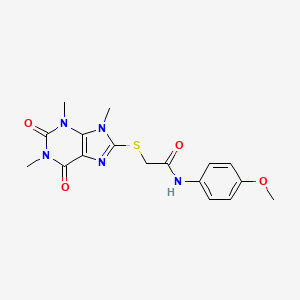
3-(2,3-dimethoxyphenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-dimethoxyphenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole, commonly known as DPO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPO is a heterocyclic compound that belongs to the class of oxadiazoles and has been extensively studied for its pharmacological properties.
Wirkmechanismus
The exact mechanism of action of DPO is not fully understood. However, studies have suggested that DPO exerts its pharmacological effects by modulating various signaling pathways. DPO has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer. DPO has also been reported to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which regulates energy metabolism and has been implicated in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
DPO has been shown to exhibit various biochemical and physiological effects. Studies have reported that DPO inhibits the proliferation and induces apoptosis of cancer cells. DPO has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, DPO has been reported to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
DPO has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DPO has also been shown to exhibit potent pharmacological effects at low concentrations, making it an attractive candidate for drug development. However, the limitations of DPO include its poor solubility in water, which limits its bioavailability and makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of DPO. One area of research is the development of novel DPO derivatives with improved pharmacological properties. Another area of research is the investigation of the molecular targets of DPO and its mechanism of action. Furthermore, the therapeutic potential of DPO in other diseases such as diabetes and cardiovascular disease should be explored. Overall, the study of DPO has the potential to lead to the development of new and effective therapies for various diseases.
Synthesemethoden
The synthesis of DPO involves the reaction of 2,3-dimethoxybenzohydrazide with 3-isopropyl-1H-pyrazole-5-carboxylic acid in the presence of thionyl chloride. The reaction leads to the formation of 3-(2,3-dimethoxyphenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole. The purity of DPO can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
DPO has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Several studies have reported the anticancer activity of DPO against various cancer cell lines such as breast cancer, lung cancer, and leukemia. DPO has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, DPO has been studied for its neuroprotective effects and has shown promising results in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-(2,3-dimethoxyphenyl)-5-(5-propan-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-9(2)11-8-12(19-18-11)16-17-15(20-23-16)10-6-5-7-13(21-3)14(10)22-4/h5-9H,1-4H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZHXQVZGHUYGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C2=NC(=NO2)C3=C(C(=CC=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-dimethoxyphenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Chloro-2-nitrophenyl)formamido]pentanoic acid](/img/structure/B2416872.png)

![2-({1-[4-(propan-2-yl)phenyl]-1H-tetrazol-5-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide](/img/structure/B2416876.png)
![2-[2-[(Z)-2-cyano-3-(2,4-difluoroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2416877.png)
![Methyl (E)-4-[[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2416879.png)
![2-{[6,8-dimethyl-2-(2-methylphenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2416880.png)
![tert-Butyl ((1-aminotetrahydro-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-pyran]-4-yl)methyl)carbamate](/img/structure/B2416882.png)


![5-Pyrrolidin-1-ylsulfonyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2416887.png)

![(2E)-3-[2-(4-iodophenoxy)phenyl]prop-2-enoic acid](/img/structure/B2416890.png)

